molecular formula C7H7NO2 B1204244 Phenylcarbamic acid CAS No. 501-82-6

Phenylcarbamic acid

Cat. No. B1204244
CAS RN: 501-82-6
M. Wt: 137.14 g/mol
InChI Key: PWXJULSLLONQHY-UHFFFAOYSA-N
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Description

Phenylcarbamic acid, also known as N-Phenylformohydroxamic acid or 4-phenylsemicarbazide, is a compound with the molecular formula C7H7NO2 . It is a derivative of carbamic acid .


Synthesis Analysis

Phenylcarbamic acid derivatives have been synthesized for various studies. For instance, derivatives with an N-phenylpiperazine moiety in the molecule have been prepared . Another study synthesized 1-[2-[({[2-/3-(alkoxy)phenyl]amino}carbonyl)oxy]-3-(dipropylammonio)propyl]pyrrolidinium/azepanium oxalates/dichlorides .


Molecular Structure Analysis

The molecular structure of Phenylcarbamic acid consists of a carbamic acid group attached to a phenyl group . The molecular weight is 137.1360 .


Chemical Reactions Analysis

While specific chemical reactions involving Phenylcarbamic acid are not detailed in the search results, studies have been conducted on the structure-antimycobacterial activity relationship (SAR) of phenylcarbamic acid derivatives .


Physical And Chemical Properties Analysis

Phenylcarbamic acid derivatives have been physicochemically characterized by estimation of their surface tension, electronic features, and lipophilic properties . A study also performed DSC analysis to calculate nine thermal parameters .

Scientific Research Applications

  • Potential Antituberculotic Agents : Basic esters of phenylcarbamic acid have been studied for their potential as antituberculotics. These derivatives demonstrate increased antimycobacterial activity with higher lipophilicity, especially when substituted with an alkoxy group on the phenyl ring. Some of these compounds have shown effectiveness against INH-resistant strains of Mycobacterium avium and Mycobacterium kansasii, approaching the activity level of INH (isoniazid), a common antituberculosis drug (Waisser & Čižmárik, 2012).

  • Local Anesthetics : Phenylcarbamic acid derivatives, particularly basic esters of alkoxysubstituted phenylcarbamic acid, have shown high local anesthetic potency with a relatively safe toxicity profile. Interestingly, their potency increases with decreasing pH of the external medium, making them potentially useful in treating inflamed tissues where common local anesthetics are less effective (Vegh, Čižmárik, & Hahnenkamp, 2006).

  • Pharmaceutical Synthesis and Chemistry : Research has focused on synthesizing phenylcarbamic acid derivatives with integrated N-phenylpiperazine moieties, confirming their structures through various spectral methods and determining their lipophilicity parameters. These derivatives are significant in pharmaceutical chemistry (Malik et al., 2006).

  • Quantitative Structure-Activity Relationship (QSAR) Studies : Studies have been conducted on the quantitative relations between the structure, physico-chemical properties, and biological activity of phenylcarbamic acid derivatives. Such research aids in optimizing new potential medicaments, particularly in the area of local anesthetics and beta-adrenolytic drugs (Bachratá et al., 1989).

  • Thermal Analysis and Calorimetry : Advanced analytical techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) have been employed to predict certain thermal parameters of phenylcarbamic acid derivatives, aiding in understanding their physical and chemical properties (Kłos, Nowicki, & Čižmárik, 2008).

  • Herbicide Metabolism : N-Phenylcarbamates, such as Propham (Isopropyl N-phenylcarbamate), have been used as herbicides, and their metabolism in mammals is significant for establishing safe residue limits in food. Toxicological studies have been conducted to understand their effects upon ingestion (Holder & Ryan, 1968).

Safety And Hazards

Phenylcarbamic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

phenylcarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7(10)8-6-4-2-1-3-5-6/h1-5,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXJULSLLONQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953378
Record name Phenylcarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylcarbamic acid

CAS RN

501-82-6, 31335-69-0
Record name Phenylcarbamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylcarbamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formohydroxamic acid, N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031335690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylcarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M19U56546G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
703
Citations
I Malík, J Csöllei, I Solovič, Š Pospíšilová, H Michnová… - Molecules, 2018 - mdpi.com
In order to provide a more detailed view on the structure–antimycobacterial activity relationship (SAR) of phenylcarbamic acid derivatives containing two centers of protonation, 1-[2-[({[2-…
Number of citations: 10 www.mdpi.com
P Stanetty, H Koller, M Mihovilovic - The Journal of Organic …, 1992 - ACS Publications
Evaluation of the results of a study, undertaken to examine the influence of the main reaction parameters (lithiation temperature, concentration, lithiating agent, and solvent) on the …
Number of citations: 167 pubs.acs.org
E Salanci, I Malík, R Šandrik, D Pecher, F Andriamainty - Chemical Papers, 2021 - Springer
Critical micelle concentration (CMC) values of 1-[3-(2-alkoxyphenylcarbamoyloxy)-2-hydroxypropyl]-4-(4-fluorophenyl)piperazin-1-ium-chlorides (alkoxy = methoxy to propoxy; 6a–c) …
Number of citations: 5 link.springer.com
I Malík, M Bukovský, T Goněc, J Csöllei - Int. J. Biol. Med. Res, 2012 - researchgate.net
… against investigated bacterial strains as well as a yeast there had been direct binding of carbamate group and present connecting chain in the molecule of such phenylcarbamic acid …
Number of citations: 3 www.researchgate.net
E Kralova, E Racanska, A Vicenova, I Boselova… - Acta …, 2018 - hrcak.srce.hr
Four phenylcarbamic acid derivatives, 1 (1-(4-fluorophenyl)-4-[3-(4-methoxyphenylcarbamoyloxy)-2-hydroxypropyl] piperazinium chloride, 2 (1-(2-methylphenyl)-4-[3-(4-…
Number of citations: 5 hrcak.srce.hr
Š Pospíšilová, I Malík, K Bezouskova, T Kauerova… - Antibiotics, 2020 - mdpi.com
… Finally, we conclude that all the dibasic derivatives of phenylcarbamic acid as well as other antiseptics are considered cytotoxic agents, since according to literature (eg, [65]), a …
Number of citations: 5 www.mdpi.com
R DAHLBOM, A MISIORNY - Acta Chemica Scandinavica, 1957 - actachemscand.org
… Two amino esters of 2-chloro-6-methyb phenylcarbamic acid were also prepared. The new compounds have been tested for local anesthetic activity. …
Number of citations: 5 actachemscand.org
J Dungelová, J Lehotay, J Krupčík… - Journal of separation …, 2004 - Wiley Online Library
… and selectivity factors (ln k, ln α, respectively) on the inverse of temperature, 1/T, was used to determine thermodynamic data of enantiomers of alkoxysubstituted phenylcarbamic acid 2‐…
NN Melnikov, NN Melnikov - Chemistry of pesticides, 1971 - Springer
… The esters of phenylcarbamic acid are active herbicides and, furthermore, different substituents may be present in the aromatic radical. Going from the esters of phenylcarbamic acid to …
Number of citations: 1 link.springer.com
J Dungelova, J Lehotay, J Cizmarik… - Journal of liquid …, 2003 - Taylor & Francis
… part of the phenylcarbamic acid compound is essential because the separation of piperidino, pyrrolidino, and perhydroazepino esters of alkoxy phenylcarbamic acid were not observed. …
Number of citations: 16 www.tandfonline.com

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